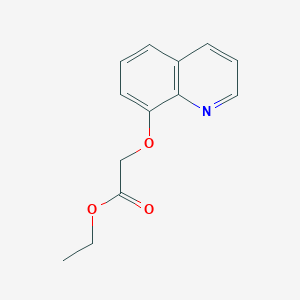

Ethyl (quinolin-8-yloxy)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-quinolin-8-yloxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-16-12(15)9-17-11-7-3-5-10-6-4-8-14-13(10)11/h3-8H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSJLXSVLSTJAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl Quinolin 8 Yloxy Acetate

Conventional Synthetic Routes and Optimization

The most common conventional approach involves the Williamson ether synthesis, where the phenoxide ion of 8-hydroxyquinoline (B1678124) acts as a nucleophile, attacking an ethyl haloacetate.

The standard synthesis involves the reaction of 8-hydroxyquinoline with an ethyl haloacetate, typically ethyl chloroacetate (B1199739). iosrjournals.orgarkat-usa.org In this reaction, the hydroxyl group of 8-hydroxyquinoline is deprotonated by a base to form a quinolin-8-olate anion. This anion then undergoes a nucleophilic substitution reaction with ethyl chloroacetate, displacing the chloride ion to form the desired ether linkage and yielding Ethyl (quinolin-8-yloxy)acetate. arkat-usa.orgnih.gov

A typical laboratory procedure involves refluxing a mixture of 8-hydroxyquinoline and ethyl chloroacetate in the presence of a suitable base and solvent. nih.gov The product is then isolated and purified, often through recrystallization from a solvent like ethanol (B145695), to obtain colorless crystals. nih.gov

The choice of catalyst and solvent system is critical for the efficiency of the synthesis.

Catalysts/Bases: A weak inorganic base is essential to facilitate the deprotonation of the phenolic hydroxyl group of 8-hydroxyquinoline. Anhydrous potassium carbonate (K₂CO₃) is the most frequently cited base for this purpose. iosrjournals.orgarkat-usa.orgnih.gov It is effective in promoting the reaction while being mild enough to prevent unwanted side reactions. Other bases like sodium hydroxide (B78521) have also been used. nih.gov

Solvent Systems: The reaction is typically carried out in a polar aprotic solvent that can dissolve the reactants and facilitate the nucleophilic substitution. Dry acetone (B3395972) is a commonly used solvent, allowing the reaction to proceed under reflux conditions. iosrjournals.orgnih.gov Other solvents mentioned in the literature include ethanol and N,N-dimethylformamide (DMF). semanticscholar.orgrsc.org The solvent choice can influence reaction rates and the ease of product purification.

Optimizing reaction parameters is key to maximizing the yield and purity of this compound.

Reaction Time and Temperature: In conventional heating methods, the reaction mixture is typically refluxed for several hours. One specific method describes refluxing for 8 hours to achieve a high yield. nih.gov Another study mentions a reaction time of 18 hours when refluxing on a water bath. iosrjournals.org The prolonged heating provides the necessary activation energy for the reaction to go to completion.

Reactant Stoichiometry: The molar ratio of the reactants is another important factor. Using a slight excess of ethyl chloroacetate and the base (potassium carbonate) can help drive the reaction forward and ensure the complete conversion of the 8-hydroxyquinoline starting material. nih.gov

Work-up and Purification: After the reaction is complete, the work-up procedure is crucial for isolating a pure product. This typically involves filtering off the inorganic salts, removing the solvent, and then purifying the crude product. A common purification technique is recrystallization from ethanol, which has been shown to yield the product with 90% efficiency. nih.gov

Green Chemistry Approaches in Synthesis

In an effort to develop more environmentally friendly and efficient synthetic processes, green chemistry approaches such as microwave-assisted and ultrasound-assisted synthesis have been successfully applied to produce this compound. derpharmachemica.comderpharmachemica.comresearchgate.net These methods offer significant advantages over conventional heating, primarily in terms of drastically reduced reaction times and improved yields. derpharmachemica.comresearchgate.net

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. derpharmachemica.comresearchgate.net In this technique, microwave irradiation directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and significantly enhanced reaction rates. derpharmachemica.com

For the synthesis of this compound, MAOS has been shown to reduce the reaction time from several hours to just a few minutes. semanticscholar.orgderpharmachemica.com One study noted the completion of the reaction in 7 minutes at 105°C using an Anton Paar Monowave microwave synthesizer. semanticscholar.org This rapid and efficient heating not only speeds up the synthesis but can also lead to higher product yields and cleaner reactions with fewer byproducts compared to conventional methods. derpharmachemica.comresearchgate.net

Ultrasound-Assisted Organic Synthesis (UAOS) utilizes the energy of acoustic cavitation to promote chemical reactions. The formation and collapse of microscopic bubbles in the reaction medium generate localized hot spots with high temperature and pressure, which enhances mass transfer and accelerates the reaction rate. derpharmachemica.com

Like MAOS, the application of ultrasound irradiation to the synthesis of this compound results in a significant reduction in reaction time and an increase in yield when compared to conventional refluxing. derpharmachemica.comresearchgate.net While microwave synthesis may be slightly faster, both techniques represent a more sustainable and efficient pathway for production. derpharmachemica.com

Comparative Data of Synthetic Methods

The following table, based on data from comparative studies, highlights the advantages of green chemistry approaches over conventional methods for the synthesis of this compound. derpharmachemica.comresearchgate.net

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 10 - 12 hours | 70% |

| Ultrasound Irradiation | 3 - 4 hours | 80% |

| Microwave Irradiation | 5 - 10 minutes | 88% |

Comparative Analysis of Conventional Versus Accelerated Synthesis Techniques

The synthesis of this compound has been accomplished through various methodologies, primarily categorized into conventional heating and accelerated techniques such as microwave (MW) and ultrasound irradiation. derpharmachemica.comresearchgate.net A comparative study of these methods reveals significant differences in reaction times and product yields, highlighting the efficiency of accelerated approaches. derpharmachemica.com

The conventional synthesis of this compound typically involves the reaction of 8-hydroxyquinoline with ethyl chloroacetate in the presence of a weak base, such as anhydrous potassium carbonate, and a suitable solvent like dry acetone or ethanol. iosrjournals.orgresearchgate.netajrconline.org This mixture is heated under reflux for an extended period, often ranging from 3 to 18 hours, to drive the reaction to completion. iosrjournals.orgsemanticscholar.org

In contrast, accelerated synthesis techniques offer a more efficient and time-saving alternative. derpharmachemica.comresearchgate.net Microwave-assisted synthesis, for instance, dramatically reduces the reaction time to a matter of minutes while often providing improved yields. derpharmachemica.comsemanticscholar.org This method utilizes the direct coupling of microwave energy with the molecules in the reaction mixture, leading to a rapid and uniform rise in temperature. derpharmachemica.com Similarly, ultrasound irradiation has been employed to facilitate the synthesis, also resulting in shorter reaction times and good yields compared to conventional methods. derpharmachemica.com This technique, known as sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity.

A direct comparison of these methods for the synthesis of this compound and its derivatives demonstrates the clear advantages of accelerated techniques. derpharmachemica.com While conventional heating may require several hours, microwave and ultrasound-assisted methods can often achieve comparable or higher yields in a fraction of the time. derpharmachemica.comresearchgate.net

The table below provides a comparative overview of the different synthesis techniques for this compound based on reported research findings.

Table 1: Comparative Data of Synthesis Techniques for this compound

| Synthesis Technique | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional (Reflux in Acetone) | 18 hours | - | iosrjournals.org |

| Conventional (Reflux in Acetone) | 8 hours | 90% | researchgate.netnih.gov |

| Conventional (Reflux in Ethanol) | 3 hours | - | semanticscholar.org |

| Microwave Irradiation | Significantly Reduced | Higher | derpharmachemica.comresearchgate.net |

| Ultrasound Irradiation | Reduced | Good | derpharmachemica.com |

Note: Specific yield percentages for some methods were not detailed in all cited sources, but the qualitative descriptions of "higher" and "good" yields for accelerated techniques are consistently reported. derpharmachemica.comresearchgate.net

The research indicates that while conventional methods are effective, they are considerably more time-consuming. derpharmachemica.com Both microwave and ultrasound irradiation present "green chemistry" approaches that lead to a significant reduction in reaction time and an improvement in yield and product quality. derpharmachemica.comresearchgate.net The choice of method can, therefore, be guided by the desired efficiency and the availability of specialized equipment.

Derivatization Strategies and Chemical Transformations of Ethyl Quinolin 8 Yloxy Acetate

Synthesis of Key Hydrazide Intermediates

A pivotal step in the derivatization of ethyl (quinolin-8-yloxy)acetate is its conversion into a hydrazide. This transformation replaces the ethoxy group of the ester with a highly reactive hydrazinyl group (-NHNH2), creating a key intermediate, 2-(quinolin-8-yloxy)acetohydrazide (B2671496), which is a fundamental building block for a multitude of heterocyclic systems.

Conversion of the Ethyl Ester to 2-(quinolin-8-yloxy)acetohydrazide via Hydrazinolysis

The synthesis of 2-(quinolin-8-yloxy)acetohydrazide is efficiently achieved through the hydrazinolysis of this compound. nih.govactapharmsci.com This reaction involves the nucleophilic acyl substitution of the ethyl ester with hydrazine (B178648) hydrate (B1144303).

The process is typically carried out by refluxing a solution of this compound with an excess of hydrazine hydrate in a suitable alcoholic solvent, such as absolute ethanol (B145695) or methanol (B129727). nih.govactapharmsci.comresearchgate.net The reaction mixture is heated for several hours, with reaction times ranging from 8 to 15 hours being commonly reported. nih.govactapharmsci.com Upon completion, the reaction mixture is concentrated and cooled, leading to the precipitation of the solid product. The resulting 2-(quinolin-8-yloxy)acetohydrazide is then collected by filtration, washed with a cold solvent like ethanol to remove any unreacted starting materials, and can be further purified by recrystallization. actapharmsci.comresearchgate.net This method provides the key hydrazide intermediate in good yield. nih.gov The structure of the resulting 2-(quinolin-8-yloxy)acetohydrazide has been confirmed through various spectral analyses. researchgate.net

| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|

| This compound | Hydrazine Hydrate (99%) | Absolute Ethanol | Reflux for 15 hours | 2-(quinolin-8-yloxy)acetohydrazide | actapharmsci.com |

| This compound | Hydrazine Hydrate | Methanol | Reflux | 2-(quinolin-8-yloxy)acetohydrazide | nih.gov |

Formation of Imine and Hydrazone Derivatives

The primary amine group of the 2-(quinolin-8-yloxy)acetohydrazide intermediate is a potent nucleophile, making it an ideal substrate for condensation reactions with various carbonyl compounds. These reactions lead to the formation of hydrazones, a class of compounds characterized by a C=N-NH linkage, which are often referred to as Schiff bases in the broader literature.

Condensation Reactions with Aldehydes and Ketones to Yield Schiff Bases and Hydrazones

The reaction between 2-(quinolin-8-yloxy)acetohydrazide and a range of aldehydes or ketones results in the formation of N'-arylidene-2-(quinolin-8-yloxy)acetohydrazides, which are hydrazone derivatives. actapharmsci.comresearchgate.net This condensation is typically performed by heating equimolar amounts of the hydrazide and the respective carbonyl compound in an alcoholic solvent, such as ethanol, for 4 to 8 hours. actapharmsci.com The resulting hydrazones often precipitate from the solution upon cooling and can be isolated by pouring the reaction mixture into crushed ice. actapharmsci.com This straightforward procedure allows for the synthesis of a diverse library of hydrazones by varying the structure of the aldehyde or ketone used. A variety of aromatic aldehydes, including those with electron-donating and electron-withdrawing substituents, have been successfully employed in this reaction. actapharmsci.comresearchgate.net

| Aldehyde/Ketone Reactant | Reaction Conditions | Product Name | Reference |

|---|---|---|---|

| Benzaldehyde | Ethanol, Reflux, 4-8 hrs | N'-benzylidene-2-(quinolin-8-yloxy)acetohydrazide | actapharmsci.com |

| 4-Chlorobenzaldehyde | Ethanol, Reflux, 4-8 hrs | N'-(4-chlorobenzylidene)-2-(quinolin-8-yloxy)acetohydrazide | actapharmsci.com |

| 4-Methoxybenzaldehyde | Ethanol, Reflux, 4-8 hrs | N'-(4-methoxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide | actapharmsci.com |

| 4-Nitrobenzaldehyde | Ethanol, Reflux, 4-8 hrs | N'-(4-nitrobenzylidene)-2-(quinolin-8-yloxy)acetohydrazide | actapharmsci.com |

| Salicylaldehyde (2-Hydroxybenzaldehyde) | Ethanol, Reflux, 4-8 hrs | N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide | actapharmsci.com |

Mechanistic Considerations of Imine/Hydrazone Formation

The formation of an imine or hydrazone is a reversible reaction that proceeds in two main stages. researchgate.net The first step involves the nucleophilic attack of the nitrogen atom from the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. researchgate.netnih.gov This attack leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. researchgate.netnih.gov

The second stage of the mechanism is the dehydration of this unstable intermediate. researchgate.net This step is typically the rate-limiting step at neutral pH and is generally acid-catalyzed. nih.govnih.gov A proton transfer from a general acid to the carbonyl oxygen occurs concurrently with the nucleophilic attack. nih.gov The carbinolamine intermediate is then protonated on the oxygen atom, turning the hydroxyl group into a good leaving group (water). Subsequently, the nitrogen is deprotonated, and the lone pair of electrons on the nitrogen forms a double bond with the carbon, expelling the water molecule to yield the final imine or hydrazone product with its characteristic C=N double bond. researchgate.net

Construction of Fused Heterocyclic Scaffolds

The hydrazone derivatives of this compound are not merely final products but also serve as valuable precursors for constructing more elaborate fused heterocyclic systems. The imine functionality within the hydrazone scaffold provides a reactive site for further cyclization reactions, enabling the synthesis of various five- and six-membered heterocyclic rings.

Cyclization Reactions to Form Thiazolidinone Systems

A prominent example of building fused heterocycles is the synthesis of thiazolidin-4-ones. These five-membered sulfur-containing heterocyclic rings are formed through the cyclocondensation of the previously synthesized Schiff bases (hydrazones) with thioglycolic acid (2-mercaptoacetic acid). nih.govscispace.com

In a typical procedure, the N'-arylidene-2-(quinolin-8-yloxy)acetohydrazide is refluxed with thioglycolic acid in a high-boiling solvent such as N,N-dimethylformamide (DMF). nih.govscispace.com The reaction is often catalyzed by a Lewis acid, such as a pinch of anhydrous zinc chloride (ZnCl2), and is heated for 6 to 8 hours. scispace.com The mechanism involves the nucleophilic attack of the thiol group of thioglycolic acid on the imine carbon of the Schiff base, followed by an intramolecular cyclization via nucleophilic attack of the imine nitrogen onto the carbonyl carbon of the carboxylic acid, with the elimination of a water molecule to form the thiazolidin-4-one ring. nih.gov Upon completion, the reaction mixture is cooled and poured into crushed ice to precipitate the solid product, which can then be isolated and purified. scispace.com This reaction provides a versatile route to 2,3-disubstituted thiazolidin-4-ones incorporating the quinolin-8-yloxy moiety. nih.gov

Synthesis of Substituted Benzohydrazide (B10538) Derivatives

The transformation of this compound into substituted benzohydrazide derivatives is a sequential process pivotal for creating compounds with potential applications in various fields of chemical research. This synthesis involves two primary steps: the formation of an acetohydrazide intermediate followed by its acylation with substituted benzoyl chlorides.

Step 1: Synthesis of 2-(quinolin-8-yloxy)acetohydrazide

The initial step involves the conversion of the ethyl ester to its corresponding hydrazide. This compound is treated with hydrazine hydrate (NH₂NH₂), typically in an alcoholic solvent such as ethanol. The reaction mixture is refluxed for several hours. actapharmsci.com During this process, the nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of 2-(quinolin-8-yloxy)acetohydrazide. actapharmsci.com This intermediate is a crucial building block for the subsequent synthesis of the target benzohydrazide derivatives. The resulting solid product can be purified by recrystallization from a suitable solvent like ethanol. actapharmsci.com

Step 2: Synthesis of N'-Substituted Benzoyl-2-(quinolin-8-yloxy)acetohydrazides

The second step is the acylation of the 2-(quinolin-8-yloxy)acetohydrazide intermediate. This is achieved by reacting the acetohydrazide with various substituted benzoyl chlorides in an appropriate solvent, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. nih.gov The nucleophilic nitrogen atom of the hydrazide attacks the carbonyl carbon of the benzoyl chloride, resulting in the formation of an amide bond and yielding the N'-benzoyl-2-(quinolin-8-yloxy)acetohydrazide derivative.

The nature of the substituent on the benzoyl chloride can be varied to produce a library of derivatives. Common substituents include chloro, nitro, methyl, and methoxy (B1213986) groups at different positions on the aromatic ring. nih.govresearchgate.net The final products are typically solid compounds that can be purified through recrystallization. The structures of these synthesized compounds are confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry.

Below is a table representing examples of substituted benzohydrazide derivatives that can be synthesized from 2-(quinolin-8-yloxy)acetohydrazide using this methodology.

| Substituent on Benzoyl Chloride | Resulting Compound Name |

| 4-Chloro | N'-(4-chlorobenzoyl)-2-(quinolin-8-yloxy)acetohydrazide |

| 4-Nitro | N'-(4-nitrobenzoyl)-2-(quinolin-8-yloxy)acetohydrazide |

| 4-Methyl | N'-(4-methylbenzoyl)-2-(quinolin-8-yloxy)acetohydrazide |

| 2-Chloro | N'-(2-chlorobenzoyl)-2-(quinolin-8-yloxy)acetohydrazide |

| 3-Nitro | N'-(3-nitrobenzoyl)-2-(quinolin-8-yloxy)acetohydrazide |

Coordination Chemistry and Metal Complexation Studies

This compound and its derivatives, particularly those resulting from the hydrolysis or aminolysis of the ester group, are highly effective ligands in coordination chemistry. The chelating ability is primarily attributed to the 8-hydroxyquinoline (B1678124) (oxine) moiety, which provides a bidentate N,O-donor set capable of forming stable complexes with a wide array of metal ions. scispace.comrroij.com

Ligand Design for Complexation with Transition Metal Ions

The (quinolin-8-yloxy)acetate framework is a classic platform for designing ligands for transition metal ions. The quinoline (B57606) nitrogen and the phenoxy oxygen act as a potent metal ion chelator, forming a stable five-membered ring upon coordination. researchgate.net This N,O-donor set efficiently binds to a variety of transition metal ions, including but not limited to Cu(II), Ni(II), Co(II), Zn(II), and Mn(II). scirp.orgrsc.orgiosrjournals.org

Complexation typically involves the deprotonation of the hydroxyl group of the 8-hydroxyquinoline precursor, leading to a monoanionic ligand that coordinates to the metal center. ajchem-a.com The resulting metal complexes often exhibit well-defined geometries. For instance, with a 1:2 metal-to-ligand ratio, transition metals frequently form stable octahedral or square planar complexes. researchgate.netscirp.org The specific geometry is influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of any other coordinating ligands.

Complexation with Lanthanide Series Elements and Coordination Geometries

Derivatives of this compound also serve as effective ligands for elements of the lanthanide series (Ln³⁺). Due to their larger ionic radii and preference for higher coordination numbers, lanthanide ions typically accommodate more than two bidentate ligands or coordinate with additional solvent molecules. The coordination numbers for lanthanide complexes with 8-hydroxyquinoline-type ligands are commonly 8 or 9. cnr.itrsc.org

This leads to distinct coordination geometries not typically observed with transition metals. Common geometries for these eight- or nine-coordinate complexes include the square antiprism and the tricapped trigonal prism. cnr.itnih.govmdpi.com For example, studies on lanthanide complexes with related ligands have shown that ions like Eu³⁺ and Gd³⁺ can form nine-coordinate complexes with a tricapped trigonal prism geometry, while smaller ions like Er³⁺ may favor an eight-coordinate square antiprism geometry. cnr.it The resulting lanthanide complexes often possess interesting photoluminescent properties, stemming from the "antenna effect" where the organic ligand absorbs light and transfers the energy to the central lanthanide ion.

Stoichiometry and Stability Constants of Metal-Ligand Complexes

The stoichiometry of metal complexes formed with (quinolin-8-yloxy)acetate-derived ligands is commonly determined using methods such as molar ratio studies and conductometric titrations. scirp.orgajchem-a.comscirp.org For transition metals, both 1:1 and 1:2 metal-to-ligand stoichiometries are frequently observed. scirp.org For instance, Cu(II) has been shown to form a 2:1 complex with 8-hydroxyquinoline. scirp.org In solution, a mixture of species can exist, such as [M(L)], [M(L)₂], and protonated forms, depending on the pH and concentration. nih.gov

The stability of these complexes is quantified by their stability constants (or formation constants, β). A higher stability constant indicates a stronger interaction between the metal ion and the ligand and a more stable complex. wikipedia.orgsemanticscholar.org The stability constant is an equilibrium constant for the formation of the complex in solution. These constants are crucial for understanding the behavior of the complexes in various chemical and biological systems. For example, the formation constant (Kf) for a 1:1 complex of Ag(I) with 8-hydroxyquinoline was determined to be 4.2 x 10⁸, indicating the formation of a very stable complex. ajchem-a.com

Factors influencing the stability of the complexes include the nature of the metal ion (charge, size, and electron configuration), the basicity of the ligand's donor atoms, and the chelate effect, where the formation of a five-membered ring upon chelation significantly enhances thermodynamic stability. wikipedia.org

A summary of typical stoichiometries for 8-hydroxyquinoline type ligands is presented below.

| Metal Ion Type | Common Metal:Ligand Ratios | Common Geometries |

| Transition Metals | 1:1, 1:2 | Octahedral, Square Planar |

| Lanthanide Metals | 1:2, 1:3 | Square Antiprism, Tricapped Trigonal Prism |

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups present in ethyl (quinolin-8-yloxy)acetate. The analysis of the IR spectrum reveals characteristic absorption bands that correspond to specific vibrational modes of the molecule.

Key vibrational frequencies observed in the IR spectrum of this compound are indicative of its core structure. A strong absorption band is typically observed in the range of 1747-1760 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. japsonline.comarkat-usa.org The presence of the quinoline (B57606) ring is confirmed by multiple bands. Aromatic C-H stretching vibrations are generally seen around 3048 cm⁻¹. japsonline.com The C=C and C=N stretching vibrations within the quinoline ring system give rise to absorptions in the regions of 1578 cm⁻¹ and 1507 cm⁻¹, respectively. japsonline.com Furthermore, the C-O-C (ether) linkage is identified by stretching vibrations appearing in the range of 1285 cm⁻¹ and 1093 cm⁻¹. japsonline.com

Table 1: Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3048 | japsonline.com |

| C=O Stretch (Ester) | 1747 | japsonline.com |

| C=C Stretch (Aromatic) | 1578 | japsonline.com |

| C=N Stretch (Quinoline) | 1507 | japsonline.com |

| C-O-C Stretch (Asymmetric) | 1285 | japsonline.com |

| C-O-C Stretch (Symmetric) | 1093 | japsonline.com |

| =C-H Out-of-plane Bend | 817 | japsonline.com |

| C-H Out-of-plane Bend | 741 | japsonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework of this compound, allowing for the precise assignment of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy is instrumental in identifying the different types of protons and their neighboring environments within the molecule. The spectrum of this compound displays distinct signals corresponding to the protons of the quinoline ring, the methylene (B1212753) bridge, and the ethyl ester group.

The protons of the quinoline ring typically resonate in the aromatic region, between δ 7.18 and 8.94 ppm, appearing as a complex multiplet. japsonline.com A characteristic singlet is observed for the two protons of the -OCH₂- group at approximately δ 4.95 ppm. japsonline.com The ethyl group gives rise to a quartet for the -CH₂- protons around δ 4.21 ppm and a triplet for the terminal -CH₃ protons at about δ 1.20 ppm, with the splitting pattern arising from coupling with the adjacent protons. japsonline.com

Table 2: ¹H NMR Spectroscopy Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Reference |

|---|---|---|---|

| Quinoline-H | 7.18-8.94 | m | japsonline.com |

| -OCH₂- | 4.95 | s | japsonline.com |

| -CH₂- (Ethyl) | 4.21 | m | japsonline.com |

| -CH₃ (Ethyl) | 1.20 | m | japsonline.com |

Abbreviations: s = singlet, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is typically the most downfield signal, appearing around δ 168.6 ppm. The carbons of the quinoline ring resonate in the range of approximately δ 111.4 to 154.8 ppm. The carbon of the -OCH₂- group is found at about δ 66.4 ppm, while the carbons of the ethyl group, -CH₂- and -CH₃, appear at approximately δ 61.8 ppm and δ 14.4 ppm, respectively.

Table 3: ¹³C NMR Spectroscopy Data for this compound

| Carbon Assignment | Chemical Shift (δ ppm) | Reference |

|---|---|---|

| C=O (Ester) | 168.6 | |

| Quinoline-C | 111.4-154.8 | |

| -OCH₂- | 66.4 | |

| -CH₂- (Ethyl) | 61.8 | |

| -CH₃ (Ethyl) | 14.4 |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern, which further confirms the molecular structure. The mass spectrum typically shows a molecular ion peak [M]⁺ that corresponds to the molecular weight of the compound. For this compound, the molecular weight is 231.25 g/mol . sigmaaldrich.com The fragmentation pattern provides additional structural information by showing the characteristic fragments that result from the cleavage of the molecule under the high-energy conditions of the mass spectrometer.

Elemental Analysis for Purity and Compositional Verification

Elemental analysis is a fundamental technique used to verify the elemental composition and purity of the synthesized this compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values based on the molecular formula C₁₃H₁₃NO₃. Close agreement between the found and calculated values confirms the purity and the correct elemental composition of the compound.

Table 4: Elemental Analysis Data for this compound (C₁₃H₁₃NO₃)

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 67.52 | - |

| Hydrogen (H) | 5.67 | - |

| Nitrogen (N) | 6.06 | - |

Note: "Found" values are determined experimentally and may vary slightly between different syntheses.

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Kinetics and Thermodynamics of Ester Formation Reactions

The synthesis of ethyl (quinolin-8-yloxy)acetate is primarily achieved through the Williamson ether synthesis, a type of nucleophilic substitution reaction. This involves the reaction of 8-hydroxyquinoline (B1678124) (oxine) with an ethyl haloacetate, typically ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a base. arkat-usa.orgderpharmachemica.comiosrjournals.org The base, commonly anhydrous potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 8-hydroxyquinoline, forming a more nucleophilic phenoxide ion. iosrjournals.orgnih.gov This ion then attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide ion to form the ether linkage.

The reaction is typically conducted under reflux conditions in a dry aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF). arkat-usa.orgiosrjournals.orgmdpi.com The kinetics of the reaction are influenced by the choice of solvent, temperature, and the method of energy input. Comparative studies have shown that microwave and ultrasound irradiation can significantly accelerate the reaction rate compared to conventional heating methods. derpharmachemica.comresearchgate.net

| Method | Reaction Time | Yield (%) | Key Advantages |

|---|---|---|---|

| Conventional Heating (Reflux) | 18 hours | ~70-80% | Standard, well-established procedure. arkat-usa.orgiosrjournals.org |

| Microwave Irradiation | 5-10 minutes | ~90-94% | Rapid heating, reduced reaction time, improved yield. derpharmachemica.com |

| Ultrasound Irradiation | 1.5-2 hours | ~85-90% | Efficient energy transfer, shorter time than conventional method. derpharmachemica.com |

Thermodynamically, the esterification process is influenced by temperature. Studies on similar esterification systems, such as those for various esters found in Baijiu, show that the equilibrium constant (K) for the reaction increases with temperature. mdpi.com While specific thermodynamic data for this compound formation is not extensively reported, the high yields obtained under reflux suggest the reaction is thermodynamically favorable. derpharmachemica.comect-journal.kz

Hydrolysis and Transesterification Mechanisms of the Acetate (B1210297) Moiety

The ester linkage in this compound is a primary site for chemical modification, particularly through hydrolysis and transesterification. The quinolin-8-yl ester head group is known to be unstable, showing rapid ester hydrolysis. ljmu.ac.ukljmu.ac.uk

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(quinolin-8-yloxy)acetic acid. juniperpublishers.com This reaction can be catalyzed by acid or base. In biological systems, this hydrolysis is a significant metabolic pathway, often mediated by carboxylesterase enzymes. ljmu.ac.uk For instance, studies on related compounds with a quinolin-8-yl ester head group show that the ester bond is readily cleaved by human carboxylesterase (hCES) isoforms. ljmu.ac.uk The hydrolysis proceeds through a nucleophilic attack of a water molecule on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylic acid and ethanol (B145695). nih.gov

Transesterification: This process involves the exchange of the ethyl group of the ester with another alcohol. Transesterification of quinolin-8-yl esters has been observed to occur readily, for example, with solvents like methanol (B129727) or ethanol. ljmu.ac.ukljmu.ac.ukncats.io This reaction is a fundamental organic transformation used to create different esters. researchgate.net The mechanism is similar to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction can be catalyzed by acids, bases, or various metal catalysts. researchgate.net However, in some cases, the presence of the quinoline's directing group can inhibit transesterification reactions under specific catalytic conditions. researchgate.net

| Reaction | Reactant | Key Product | Significance |

|---|---|---|---|

| Ester Hydrolysis | This compound | 2-(quinolin-8-yloxy)acetic acid | Primary chemical degradation and metabolic pathway. |

| Metabolic Hydrolysis | Quinolin-8-yl Ester Analogs | Carboxylic Acid Product, 8-hydroxyquinoline | Important metabolites for toxicological screening. ljmu.ac.uk |

| Phase II Metabolism | Hydrolysis Products | Glucuronides | Further metabolic products detected in plasma and urine. ljmu.ac.uk |

Oxidation and Reduction Pathways of the Quinoline (B57606) Ring System

The quinoline ring system within this compound is susceptible to both oxidation and reduction reactions, although specific studies on the title compound are limited. Insights can be drawn from the reactivity of related quinoline derivatives.

Oxidation: The quinoline moiety can be oxidized under various conditions. For example, 8-hydroxyquinoline can be oxidized to quinoline-5,8-dione. scispace.com The aldehyde group of a related compound, 2-(quinolin-8-yl)acetaldehyde, can be oxidized to a carboxylic acid using agents like potassium permanganate. The quinoline ring itself can be converted to a quinoline-N-oxide by reacting with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). scispace.com These N-oxides are versatile intermediates for further functionalization of the quinoline ring. rsc.org

Reduction: The quinoline ring can be reduced, typically affecting the pyridine (B92270) part of the bicyclic system. Catalytic hydrogenation, for example using palladium on carbon (Pd/C), is a common method for reducing nitro groups on the quinoline scaffold to amino groups, as demonstrated in the synthesis of ethyl[(8-aminoquinolin-6-yloxy)acetate]. mit.edu A more vigorous reduction of an ester group on a quinoline derivative to a hydroxymethyl group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). scispace.com

Ligand Substitution and Exchange Dynamics within Coordination Complexes

Quinoline derivatives, including 8-hydroxyquinoline and its esters, are well-known ligands in coordination chemistry, forming stable complexes with a variety of metal ions. iosrjournals.orgscbt.com The nitrogen atom of the quinoline ring and the ether oxygen or carbonyl oxygen of the acetate group can act as donor atoms, allowing the molecule to function as a bidentate or potentially tridentate ligand.

Studies on related complexes, such as aluminum tris-(quinoline-8-olate) (Alq₃), reveal that the ligands are not static but can undergo exchange. nih.gov Two-dimensional exchange NMR spectroscopy has shown that the three inequivalent ligands in the Alq₃ complex exchange on a timescale of about 5 s⁻¹ at room temperature. nih.gov This exchange is proposed to occur through a mechanism involving consecutive 180° flips of the ligands, which suggests a highly mobile nature for the complex. nih.gov The activation enthalpies for these flips were found to be between 83 and 106 kJ/mol, with positive activation entropies indicating a disordered transition state. nih.gov

For complexes involving this compound derivatives, the ability to engage in ligand exchange reactions with rapid kinetics is also noted. scbt.com The π-π stacking interactions from the quinoline structure and polar characteristics from other functionalities in the ligand influence solvation and coordination dynamics. scbt.com

Catalytic Mechanisms of Quinoline-Derived Species in Organic Reactions

Quinoline derivatives are not only important as final products but also serve as catalysts or are synthesized using advanced catalytic methods. nih.govmdpi.com While this compound itself is not primarily cited as a catalyst, the quinoline scaffold is central to many catalytic systems.

Catalytic Synthesis of Quinolines: Nanocatalysts, such as ionically tagged magnetic nanoparticles (MNPs), have been employed for the efficient synthesis of quinoline derivatives. nih.gov One proposed mechanism involves the catalyst activating a carbonyl carbon, which is then attacked by an active methylene (B1212753) compound in a cross-aldol reaction. nih.gov Subsequent dehydration and intramolecular cyclization yield the quinoline ring system. nih.gov

Quinoline Derivatives as Ligands in Catalysis: The quinoline moiety is a key component in ligands for transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling. For instance, copper complexes with redox-active ligands featuring quinoline-like scaffolds have been used for the dehydrogenative functionalization of alcohols. organic-chemistry.org

Mechanism of Quinoline-Based Catalysts: In some reactions, the quinoline catalyst operates through specific activation modes. For example, in a domino reaction catalyzed by a copper-IRMOF-3/PSTA system, the catalyst is believed to enhance the activity of phenylacetylene (B144264) binding to an iminium ion, which is generated in situ from the reaction between an amine and a benzaldehyde. nih.gov The electronic properties of substituents on the quinoline ring can significantly influence the reactivity and efficiency of these catalytic processes. nih.gov

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a foundational understanding of a molecule's intrinsic properties. These methods are used to determine the electronic structure and predict the reactivity of Ethyl (quinolin-8-yloxy)acetate.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of molecules. For this compound, DFT calculations would typically be employed to predict bond lengths, bond angles, and dihedral angles. These theoretical findings can be benchmarked against experimental data, such as X-ray crystallography results, to validate the chosen computational model.

While specific DFT studies detailing the electronic properties of this compound are not extensively documented in the available literature, the methodology is standard for quinoline (B57606) derivatives. Such calculations would also yield crucial electronic descriptors like dipole moment, polarizability, and the distribution of electron density, which are essential for understanding the molecule's behavior in various chemical environments.

Frontier Molecular Orbital (FMO) Analysis for Reaction Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that a molecule is more reactive. For this compound, FMO analysis would predict the most likely sites for electrophilic and nucleophilic attack. While specific published HOMO-LUMO energy values for this exact compound were not identified in the search, theoretical studies on its immediate derivatives, such as acetohydrazides, utilize FMO analysis to explain their reactivity and inhibition properties . This underscores the applicability and importance of FMO theory in evaluating the chemical behavior of this class of quinoline compounds.

Molecular Docking Simulations for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

Prediction of Binding Sites and Modes with Macromolecular Targets

For this compound, molecular docking simulations would be used to identify potential binding sites within a target protein and to predict the specific interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. Studies involving derivatives synthesized from this compound utilize docking to explore binding to specific enzyme active sites . The process involves preparing the 3D structure of the ligand and the protein target, followed by a search algorithm that explores various binding poses.

Assessment of Ligand Binding Affinities and Energetics

A key output of molecular docking is the estimation of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. Although this compound often serves as an intermediate in the synthesis of more complex, biologically evaluated molecules, its own potential interactions and binding affinities could be assessed using these methods . This analysis helps in prioritizing compounds for further experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity.

In the context of quinoline derivatives, QSAR models are developed to predict the biological activity of new compounds based on calculated molecular descriptors. This compound serves as a foundational scaffold or intermediate in the synthesis of quinoline derivatives that are subjected to 3D-QSAR studies . In such analyses, a series of related molecules (analoques) are synthesized and their biological activities are measured. Computational software is then used to calculate various descriptors (e.g., steric, electronic, hydrophobic). Statistical methods are employed to build a mathematical model that relates these descriptors to the observed activity. This model can then be used to predict the activity of yet-unsynthesized compounds, thereby guiding the design of more potent molecules. While specific QSAR models focused solely on this compound are not described, its role as a precursor in studies that successfully employ QSAR highlights the utility of this approach for its derivatives .

Comparative Molecular Field Analysis (CoMFA) for Steric and Electrostatic Fields

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) method used to correlate the biological activity of a series of molecules with their 3D shape and electronic properties. This technique is predicated on the assumption that a molecule's interaction with its biological target is primarily governed by non-covalent interactions, which can be modeled by steric and electrostatic fields.

In a hypothetical CoMFA study of this compound and its analogs, the molecules would first be aligned based on a common scaffold, likely the quinoline ring. The steric and electrostatic fields around each aligned molecule would then be calculated at various grid points in a 3D lattice.

The resulting data would be visualized as contour maps:

Steric Contour Maps: These maps highlight regions where bulky substituents would be favored or disfavored for biological activity. Green contours typically indicate areas where increased steric bulk enhances activity, while yellow contours suggest that bulkier groups are detrimental.

Electrostatic Contour Maps: These maps illustrate the influence of charge distribution. Blue contours often signify regions where electropositive groups are preferred, whereas red contours indicate a preference for electronegative groups.

By analyzing these contour maps, medicinal chemists can gain a deeper understanding of the structural requirements for the biological activity of this compound derivatives and rationally design new compounds with improved potency.

Comparative Molecular Similarity Indices Analysis (CoMSIA) for Diverse Physicochemical Properties

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR technique that complements CoMFA by evaluating a broader range of physicochemical properties. In addition to steric and electrostatic fields, CoMSIA considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

A theoretical CoMSIA study on this compound would involve a similar process of molecular alignment and grid-based calculation of similarity indices. The resulting contour maps would provide a more detailed picture of the structure-activity relationship:

Hydrophobic Contour Maps: These maps would indicate regions where hydrophobic (lipophilic) or hydrophilic substituents would be beneficial for activity.

Hydrogen Bond Donor and Acceptor Maps: These maps would highlight areas where hydrogen bond donor or acceptor groups could enhance binding to a biological target.

The combined insights from CoMFA and CoMSIA would offer a comprehensive understanding of the key physicochemical features of this compound that govern its biological interactions, thereby guiding the synthesis of more effective analogs.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction for Chemical Space Exploration

In silico ADME prediction is a crucial step in early-stage drug discovery, as it helps to identify compounds with favorable pharmacokinetic properties and reduce the likelihood of late-stage attrition. Various computational models and software can be used to predict the ADME profile of this compound from its molecular structure.

A predicted ADME profile for this compound is presented in the table below. These predictions are based on general principles and the analysis of structurally similar compounds.

| ADME Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | 231.25 g/mol | Complies with Lipinski's Rule of Five (<500) |

| LogP (Octanol/Water Partition Coefficient) | 2.3 | Indicates good lipophilicity for membrane permeability |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule of Five (<5) |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule of Five (<10) |

| Topological Polar Surface Area (TPSA) | 48.4 Ų | Suggests good oral bioavailability |

| Aqueous Solubility (LogS) | -2.5 | Moderately soluble |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be BBB non-permeant | Low potential for central nervous system side effects |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed orally |

These in silico predictions suggest that this compound possesses drug-like properties and is likely to have a favorable pharmacokinetic profile, making it a promising candidate for further investigation.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational flexibility, dynamic behavior, and intermolecular interactions of a compound like this compound.

An MD simulation of this compound, either in a solvent or in complex with a biological target, could reveal:

Conformational Preferences: The simulation can identify the most stable conformations of the molecule and the energy barriers between them. The dihedral angle between the ethyl ester group and the quinoline ring system has been determined to be 7.94 (12)° in its crystalline monohydrate form. MD simulations can explore a wider range of conformations in different environments.

Flexibility of Different Molecular Regions: The simulation can show which parts of the molecule are rigid and which are more flexible. This information is crucial for understanding how the molecule might adapt its shape to bind to a receptor.

Solvent Effects: The simulation can model the interactions of the molecule with surrounding water molecules, providing insights into its solubility and the role of solvent in its conformational dynamics.

Binding Dynamics: If simulated with a biological target, MD can elucidate the dynamic process of binding and unbinding, identify key interacting residues, and estimate the binding free energy.

Applications in Advanced Materials and Catalysis

Utilization as Precursors for Optoelectronic Materials

The inherent electronic properties of the quinoline (B57606) ring system position its derivatives as prime candidates for use in optoelectronic devices. The 8-hydroxyquinoline (B1678124) scaffold, a direct precursor to Ethyl (quinolin-8-yloxy)acetate, is particularly noted for its role in creating materials for organic light-emitting diodes (OLEDs). researchgate.net

Derivatives of 8-hydroxyquinoline are widely used as electron carriers and emissive materials in OLEDs. researchgate.net These applications often rely on the formation of stable metal complexes, such as tri(quinolin-8-yloxy)alumane (Alq3), which possess excellent thermal stability and electroluminescent properties. google.com While this compound is not directly used as the final emissive or transport layer, it serves as a crucial precursor. Commercial suppliers categorize it under "OLED Materials," indicating its role in the synthesis of more complex, functional molecules tailored for these devices. google.com The ethyl acetate (B1210297) group can be chemically modified to create ligands that, upon complexation with metal ions, form the active components of OLEDs.

The integration of functional organic materials into electronic devices necessitates their deposition as high-quality thin films. For quinoline derivatives, several techniques are employed to achieve this. alicat.com Methods such as spin-coating and dip-coating are commonly used to deposit these materials from solutions onto substrates. scielo.br For instance, a quinoline derivative can be dissolved in a solvent like tetrahydrofuran (B95107) (THF) or acetone (B3395972) and then applied using spin-coating to create a uniform film. scielo.br Other techniques include thermal evaporation, which is often used for depositing conductive layers in OLEDs, and atomic layer deposition (ALD), which offers precise, layer-by-layer control over film thickness. alicat.com A patent has also described deposition methods for related compounds like tri(quinolin-8-yloxy)alumane, highlighting the relevance of these techniques for this class of materials. google.com

Role as Ligands in Homogeneous and Heterogeneous Catalysis

The nitrogen atom in the quinoline ring and the nearby oxygen atom from the ether linkage give this compound the ability to act as a bidentate chelating agent, a foundational property for designing catalysts. This has spurred research into its use as a ligand precursor in both homogeneous and heterogeneous catalysis.

This compound is a valuable starting material for synthesizing more elaborate ligands for metal-catalyzed reactions. A common strategy involves the hydrazinolysis of the ethyl ester to form 2-(quinolin-8-yloxy)acetohydrazide (B2671496). This hydrazide can then be reacted with aldehydes or ketones to produce Schiff base ligands. These ligands, featuring a quinoline-hydrazone scaffold, readily coordinate with transition metal ions like Cu(II) and Zn(II) to form mononuclear complexes. mdpi.com These complexes have been investigated for their potential applications in various chemical transformations. This synthetic flexibility allows for the tuning of the ligand's electronic and steric properties to control the activity and selectivity of the resulting metal catalyst for specific organic reactions, such as C-C bond formation. mdpi.com

| Precursor | Reaction | Resulting Ligand/Complex | Potential Application |

| This compound | Hydrazinolysis, then condensation with aldehydes | Schiff base ligands and their Cu(II), Zn(II) complexes | Catalysis in organic synthesis |

| Quinoline Derivatives | Complexation with transition metals | Metal-quinoline complexes (e.g., with Fe, Ni, Co) | Catalysis, Antimicrobial agents |

The development of efficient and selective catalysts for polymerization is a cornerstone of modern industry. Quinoline-based ligands are being explored for their potential in this area. For example, iron(II) complexes featuring ligands with quinoline motifs have been synthesized and tested as catalysts for ethylene (B1197577) oligomerization. The structure of the ligand, which can be derived from precursors like this compound, is critical in determining the catalyst's performance, including its activity and the distribution of the resulting olefin products. Both homogeneous catalysts, which are soluble in the reaction medium, and heterogeneous catalysts, where the complex is immobilized on a support, have been developed to leverage these quinoline-based systems.

Development as Advanced Synthetic Reagents and Intermediates

Beyond its direct applications, this compound is highly valued as a versatile intermediate in organic synthesis for building more complex molecular architectures. Its utility stems from the reactivity of the ethyl ester group, which can be readily transformed into other functional groups.

A primary and widely used transformation is the reaction of this compound with hydrazine (B178648) hydrate (B1144303) to produce 2-(quinolin-8-yloxy)acetohydrazide. researchgate.net This hydrazide derivative is a stable and highly reactive building block. It serves as a key intermediate for synthesizing a diverse array of heterocyclic compounds and molecular hybrids with potential pharmacological activities. For instance, it can be condensed with cinnamate (B1238496) derivatives to form quinoline-cinnamide hybrids or used to construct thiazolidinone and triazole ring systems. researchgate.netresearchgate.net These synthetic routes demonstrate the compound's role as a scaffold for creating novel molecules.

| Intermediate Derived from this compound | Subsequent Reaction | Final Compound Class |

| 2-(quinolin-8-yloxy)acetohydrazide | Condensation with ethyl 2-(arylamido)-cinnamate | Quinoline-Cinnamide Hybrids |

| 2-(quinolin-8-yloxy)acetohydrazide | Reaction with ethyl thiocyanate, then cyclization | 1,2,4-Triazole Derivatives |

| 2-(quinolin-8-yloxy)acetohydrazide | Formation of Schiff bases, then cyclization | Thiazolidinone Derivatives |

Contribution to High-Throughput Synthesis of Compound Libraries

High-throughput synthesis is a crucial methodology in modern chemistry, enabling the rapid generation of large numbers of compounds for screening and optimization in drug discovery and materials science. This compound serves as an excellent foundational molecule for creating extensive compound libraries due to its adaptable chemical nature. The ester functional group and the quinoline ring system provide multiple points for chemical modification, allowing for the systematic introduction of diverse structural motifs.

The synthesis of derivatives from this compound can be significantly accelerated using advanced techniques such as microwave and ultrasound irradiation. acs.orgrsc.org These methods drastically reduce reaction times and often improve product yields compared to conventional heating methods, making them ideal for high-throughput applications. acs.orgrsc.org For instance, a variety of derivatives can be efficiently produced by reacting this compound with different reagents to modify its side chain or the quinoline core itself.

One common pathway involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(quinolin-8-yloxy)acetic acid. This acid can then be coupled with a wide array of amines or alcohols to generate a library of amides or other esters. Another approach is the reaction of this compound with hydrazine hydrate to produce 2-(quinolin-8-yloxy)acetohydrazide. scbt.comnih.gov This hydrazide is a key intermediate that can be further reacted with various aldehydes or ketones to form a diverse set of Schiff bases or with substituted benzoic acids to yield N'-acylbenzohydrazides. scbt.comderpharmachemica.com

The quinoline ring itself can also be a site for diversification. Depending on the specific synthetic strategy, substitutions can be introduced on the aromatic part of the quinoline nucleus, leading to a wider range of structural and electronic properties within the compound library. The ability to generate a large number of derivatives from a single, readily accessible starting material like this compound is a significant advantage in the search for new materials and therapeutic agents.

Table 1: High-Throughput Synthesis of this compound Derivatives

| Starting Material | Reagent | Product Type | Synthesis Method | Reference |

| This compound | Hydrazine Hydrate | Acetohydrazide | Reflux in Ethanol (B145695) | scbt.comnih.gov |

| 2-(quinolin-8-yloxy)acetohydrazide | Substituted Benzoic Acids | N'-Acylbenzohydrazides | Reflux in Ethanol | scbt.com |

| 8-Hydroxyquinoline | Ethyl chloroacetate (B1199739) | This compound | Microwave/Ultrasound | acs.orgrsc.org |

| 2-(quinolin-8-yloxy)acetohydrazide | Various Aldehydes | Schiff Bases | Condensation | derpharmachemica.com |

Utility in Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. MCRs are highly valued for their efficiency, atom economy, and their ability to generate complex and structurally diverse molecules from simple precursors. The synthesis of quinoline derivatives through MCRs has been recognized as a highly effective strategy. researchgate.net

While direct participation of this compound in a named multi-component reaction is not extensively documented in readily available literature, its structural features suggest significant potential as a building block in such reactions. The functional groups of this compound can be readily transformed into moieties that are known to participate in various MCRs.

For example, the ester group can be reduced to an alcohol, which can then be oxidized to an aldehyde. An aldehyde derivative of the quinolin-8-yloxy scaffold could then participate in well-known MCRs such as the Ugi reaction or the Passerini reaction . In a hypothetical Ugi four-component reaction, this aldehyde could react with an amine, an isocyanide, and a carboxylic acid to rapidly generate a highly complex and diverse library of peptide-like molecules containing the quinolin-8-yloxy motif.

Similarly, if the quinoline ring is modified to introduce an amine group, this derivative could serve as the amine component in various MCRs. The versatility of MCRs allows for the incorporation of a wide range of functional groups and substitution patterns, leading to the creation of novel molecular architectures with tailored properties for applications in materials science and medicinal chemistry. researchgate.net The use of quinoline-based building blocks in MCRs is a promising avenue for the efficient discovery of new functional molecules.

Table 2: Potential Multi-Component Reactions with this compound Derivatives

| MCR Type | Potential Derivative of this compound | Other Reactants | Resulting Scaffold |

| Ugi Reaction | (Quinolin-8-yloxy)acetaldehyde | Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide |

| Passerini Reaction | (Quinolin-8-yloxy)acetaldehyde | Isocyanide, Carboxylic Acid | α-Acyloxy Amide |

| Biginelli Reaction | Not directly applicable | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |

| Hantzsch Dihydropyridine Synthesis | Not directly applicable | Aldehyde, 2 eq. β-Ketoester, Ammonia | Dihydropyridine |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.